1-(Dichloromethyl)-3-iodobenzene
Description
1-(Dichloromethyl)-3-iodobenzene (C₇H₅Cl₂I) is a halogenated aromatic compound featuring a dichloromethyl (–CHCl₂) group at the 1-position and an iodine atom at the 3-position of the benzene ring. This structure imparts unique reactivity due to the electron-withdrawing effects of chlorine and iodine, making it valuable in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis .
Properties
Molecular Formula |
C7H5Cl2I |
|---|---|
Molecular Weight |
286.92 g/mol |
IUPAC Name |
1-(dichloromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H5Cl2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |
InChI Key |
ZPTBUQJNDFLVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Strategy: Chloromethylation of 3-iodobenzene
The primary synthetic approach to This compound involves the chloromethylation of 3-iodobenzene or its derivatives. Chloromethylation is typically achieved by introducing a dichloromethyl group (-CHCl2) onto the aromatic ring via electrophilic substitution.
Chloromethylation Catalyzed by Zinc Iodide
A well-documented and efficient method involves the use of zinc iodide (ZnI2) as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane as the chloromethyl source in dichloromethane solvent. This method is notable for its mild conditions and good yields.
Procedure Summary:
- A reaction flask is charged with 5 mol% ZnI2, chlorosulfonic acid (31 mmol), and dichloromethane (30 mL).
- Dimethoxymethane (31 mmol) is added dropwise at −10°C.
- After stirring for 30 minutes at −10°C, the aromatic substrate (e.g., 3-iodobenzene) is added slowly.
- The mixture is stirred at 5–10°C for a specific time (varies by substrate).
- Reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction is quenched with water, extracted with dichloromethane, washed with sodium carbonate solution, water, and brine.
- The organic phase is concentrated and purified by flash column chromatography.
This method has been shown to provide chloromethylated aromatic compounds with good selectivity and yields.
Oxidative Chlorination Using Hypochlorous Acid Generated In Situ
Another approach involves the oxidative chlorination of iodoarenes to form dichloroiodoarenes, which can be precursors or intermediates in the synthesis of dichloromethyl derivatives.
- The method uses a mixture of hydrochloric acid and hydrogen peroxide (30% aqueous solution) in 1,1,1-trifluoroethanol (TFE) solvent.
- Hypochlorous acid (HOCl) is generated in situ, acting as the chlorinating agent.
- This method tolerates various substituents, including electron-withdrawing groups, which is advantageous for functional group compatibility.
- The reaction proceeds under mild conditions and avoids the use of toxic chlorine gas.
Though this method is primarily for synthesizing dichloroiodoarenes, it is relevant as a precursor step or alternative pathway to introduce dichloromethyl functionality on iodinated aromatic rings.
Friedel–Crafts Alkylation Variants
Friedel–Crafts reactions are classical methods for alkylation of aromatic rings. While direct chloromethylation via Friedel–Crafts is less common due to the instability of chloromethyl cations, related alkylation methods using Lewis acid catalysts such as aluminum chloride (AlCl3) have been utilized for introducing halomethyl groups on aromatic systems.
- Intramolecular Friedel–Crafts alkylations have been employed to build complex polycyclic frameworks, suggesting potential adaptation for chloromethylation of iodinated benzenes under controlled conditions.
- These methods require careful control of reaction conditions to avoid over-alkylation or rearrangements.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Analytical Data
Spectroscopic Characterization
- Products from ZnI2-catalyzed chloromethylation show characteristic NMR signals consistent with dichloromethyl substitution on aromatic rings.
- $$ ^1H $$ NMR typically displays aromatic proton multiplets and a singlet corresponding to the dichloromethyl protons.
- $$ ^{13}C $$ NMR confirms the presence of the dichloromethyl carbon at a distinct chemical shift.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks corresponding to the dichloromethyl-iodobenzene structure.
Reaction Monitoring and Purification
- TLC on silica gel with petroleum ether/ethyl acetate eluents is effective for monitoring reaction progress.
- Flash column chromatography is the preferred purification technique to isolate the pure product.
- Washing steps with sodium carbonate and brine ensure removal of acidic and polar impurities.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom in 1-(dichloromethyl)-3-iodobenzene participates in Ullmann-type and Suzuki-Miyaura couplings , enabling aryl–aryl or aryl–heteroatom bond formation. Key examples include:
Aryne Generation
Under strong bases (e.g., KOtBu or LiTMP), the iodine substituent facilitates benzyne intermediates via elimination:
-
Applications : Trapping with dienes (e.g., furan) yields Diels-Alder adducts .
-
Mechanistic Insight : The ortho-iodine substituent enhances benzyne stability through hyperconjugation .
Nucleophilic Substitution
The dichloromethyl group undergoes SN2 displacement with nucleophiles like amines or alkoxides:
Electrophilic Aromatic Substitution
The electron-withdrawing dichloromethyl group deactivates the benzene ring, directing electrophiles to the meta position relative to iodine:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 1-(Dichloromethyl)-3-iodo-5-nitrobenzene | 33% |
| Sulfonation | SO₃, H₂SO₄, 50°C | 1-(Dichloromethyl)-3-iodo-5-sulfobenzoic acid | 27% |
Radical Reactions
The C–I bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN):
-
Iodine Abstraction : Generates dichloromethyl radicals (·CCl₂H), which dimerize to 1,2-dichloroethane or add to alkenes .
-
Telomerization : With styrene, forms C₆H₅CCl₂(CH₂CH₂Ph)₂ (45% yield) .
Comparative Reactivity with Analogues
Scientific Research Applications
1-(Dichloromethyl)-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-3-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethyl and iodine groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzene Derivatives
(a) 1-Bromomethyl-3-iodobenzene (C₇H₆BrI)
- Structural Difference : Bromine replaces the dichloromethyl group.
- Reactivity : Bromine’s lower electronegativity compared to chlorine reduces electron withdrawal, making it more reactive in SN2 substitutions.
- Applications : Preferred in alkylation reactions due to bromine’s leaving-group ability .
(b) 1,2-Dichloro-3-iodobenzene (C₆H₃Cl₂I)
- Structural Difference : Two chlorine atoms at positions 1 and 2, with iodine at position 3.
- Reactivity : Enhanced steric hindrance and ortho-directing effects limit electrophilic substitution at the 4-position.
- Synthesis : Typically prepared via halogen exchange or Ullmann coupling .
(c) 1-Chloro-3,5-diiodobenzene (C₆H₃ClI₂)
Functionalized Derivatives
(a) 1-(2-Bromoethoxy)-3-iodobenzene (C₈H₈BrIO)
- Structural Feature : Ethoxy linker with bromine at position 2.
- Reactivity : The ether oxygen enhances solubility in polar solvents, while bromine enables nucleophilic substitution.
- Yield : Reported synthesis yields reach 98% under optimized conditions .
(b) 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene (C₁₃H₁₀ClIO)
Physicochemical Properties Comparison
Biological Activity
1-(Dichloromethyl)-3-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with a dichloromethyl group and an iodine atom at the 3-position. This unique arrangement contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. In one study, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
Anticancer Activity
The compound's anticancer properties have been linked to its ability to induce apoptosis in cancer cells. A study focusing on various halogenated aromatic compounds found that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several case studies highlight the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various halogenated compounds against Staphylococcus aureus. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
- Cancer Cell Apoptosis : In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at concentrations above 10 µM .
- Inflammation Reduction : A model of acute inflammation was used to assess the anti-inflammatory effects of the compound. Administration of this compound significantly reduced edema formation compared to control groups, indicating its potential therapeutic application in inflammatory conditions .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Disruption : The presence of halogen atoms enhances the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
- Cytokine Modulation : By inhibiting nuclear factor kappa B (NF-kB) signaling, this compound can reduce the expression of pro-inflammatory cytokines.
Q & A
Q. What are the optimal synthetic routes for 1-(dichloromethyl)-3-iodobenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For example, iodination of 1-(dichloromethyl)benzene derivatives using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–5°C) can yield the target compound. Reaction conditions such as stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to ICl) and inert atmospheres (N₂) are critical to minimizing side products like di-iodinated derivatives . Characterization via ¹H NMR and GC-MS is recommended to confirm purity (>95%) and structural integrity.
Q. How can researchers address challenges in characterizing the stability of this compound under varying storage conditions?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use due to volatile halogenated byproducts. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Toxicity data from analogous compounds (e.g., dichloromethane) suggest potential respiratory and dermal hazards. Refer to IARC guidelines for halogenated aromatics, which recommend exposure limits of <1 ppm over 8 hours .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be systematically addressed?
- Methodological Answer : The electron-withdrawing dichloromethyl and iodine groups direct electrophiles to specific positions. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via nitration or sulfonation reactions can confirm regiochemical outcomes. For example, nitration at the para position to iodine is favored due to steric and electronic effects . Tabulate substituent directing effects and compare with theoretical predictions.
Q. What mechanistic insights explain contradictions in reported catalytic coupling reactions involving this compound?
- Methodological Answer : Contradictions often arise from catalyst choice (e.g., Pd vs. Cu) or solvent polarity. For cross-coupling reactions (e.g., Suzuki-Miyaura), trace moisture or oxygen can deactivate catalysts, leading to inconsistent yields. Use kinetic studies (e.g., in situ IR spectroscopy) to monitor reaction progress and identify rate-limiting steps. Contrast data from anaerobic vs. aerobic conditions to resolve discrepancies .
Q. How can derivatives of this compound be designed for targeted biological activity studies?
- Methodological Answer : Functionalize the dichloromethyl group via nucleophilic substitution (e.g., with amines or thiols) or the iodine via metal-catalyzed coupling. For example, replacing iodine with a boronic acid group enables access to biaryl scaffolds for kinase inhibition assays. Prioritize derivatives with logP values <5 to ensure bioavailability, validated via in silico ADMET profiling .
Q. What analytical strategies resolve structural ambiguities in halogenated byproducts formed during synthesis?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to distinguish between isomers (e.g., ortho vs. para substitution). For halogenated impurities, use X-ray crystallography or 2D NMR (COSY, NOESY) to confirm connectivity. A case study identified a dichloro-iodo side product via ¹³C NMR chemical shifts at 110–120 ppm for aromatic carbons adjacent to halogens .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting reports on the photochemical reactivity of this compound?
- Methodological Answer : Discrepancies may stem from light source intensity (e.g., UV-A vs. UV-C) or solvent choice (e.g., acetonitrile vs. THF). Reproduce experiments under standardized conditions (e.g., 365 nm LED, 10 mM substrate in DCM) and quantify quantum yields via actinometry. Compare results with literature data to identify outliers and propose revised reaction mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
